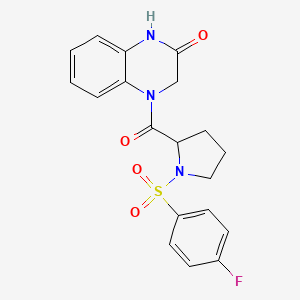

Methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

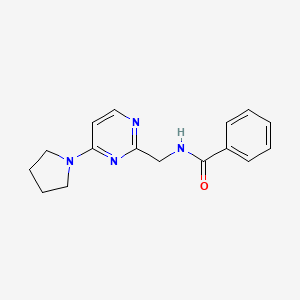

This compound is a complex organic molecule that contains several functional groups including a piperazine ring, a tetrahydroquinazoline ring, a thioxo group, a carboxylate group, and a fluorophenyl group. These functional groups suggest that this compound might have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis process would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a piperazine ring, which is a six-membered ring with two nitrogen atoms, and a tetrahydroquinazoline ring, which is a fused ring system containing a benzene ring and a piperazine ring .Chemical Reactions Analysis

The reactivity of this compound would be determined by its functional groups. For example, the carboxylate group might participate in acid-base reactions, the piperazine ring might undergo reactions with electrophiles, and the fluorophenyl group might be involved in aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar carboxylate group, and its fluorescence properties might be affected by the aromatic fluorophenyl group .Wissenschaftliche Forschungsanwendungen

- Structure-Activity Relationship (SAR) : Researchers have explored analogues of FPMINT to understand its SAR. Notably, compound 3c emerged as a potent inhibitor, reducing :

- Results : While FPMINT itself does not exhibit antifungal activity, derivatives like 9a and 9d display fungicidal effects against specific strains .

- Quinoxaline Derivatives : Researchers have explored synthetic pathways to prepare methyl-2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamidoalkanoates. These compounds may have broader applications .

Equilibrative Nucleoside Transporters (ENTs) Inhibition

Antifungal Activity

Novel Synthetic Routes

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 4-fluorophenylpiperazine with ethyl 2-oxo-2-(thiophen-2-yl)acetate, followed by cyclization with 2-amino-3-methylbutanoic acid and methyl chloroformate. The resulting compound is then treated with sodium hydroxide to obtain the final product.", "Starting Materials": [ "4-fluorophenylpiperazine", "ethyl 2-oxo-2-(thiophen-2-yl)acetate", "2-amino-3-methylbutanoic acid", "methyl chloroformate", "sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 4-fluorophenylpiperazine with ethyl 2-oxo-2-(thiophen-2-yl)acetate in the presence of a base such as potassium carbonate to form methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate intermediate.", "Step 2: Cyclization of the intermediate with 2-amino-3-methylbutanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide intermediate.", "Step 3: Treatment of the amide intermediate with methyl chloroformate in the presence of a base such as triethylamine to form the final product, methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.", "Step 4: The final product is then treated with sodium hydroxide to obtain the desired compound, 'Methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate'." ] } | |

CAS-Nummer |

946216-05-3 |

Produktname |

Methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |

Molekularformel |

C22H21FN4O4S |

Molekulargewicht |

456.49 |

IUPAC-Name |

methyl 3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C22H21FN4O4S/c1-31-21(30)14-2-7-17-18(12-14)24-22(32)27(20(17)29)13-19(28)26-10-8-25(9-11-26)16-5-3-15(23)4-6-16/h2-7,12H,8-11,13H2,1H3,(H,24,32) |

InChI-Schlüssel |

NTZVANJIXUCBCJ-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2790418.png)

![3-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2790421.png)

![4-(2-Methylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2790427.png)

![2-{[5-(2-hydroxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2790428.png)

![N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B2790430.png)

![N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B2790436.png)